

# Synthesis of 4-(4-Aminophenyl)morpholin-3-one: A Technical Guide

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## Compound of Interest

**Compound Name:** 4-(4-Aminophenyl)morpholin-3-one

**Cat. No.:** B139978

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **4-(4-aminophenyl)morpholin-3-one**, a key intermediate in the production of various pharmaceuticals, most notably the anticoagulant drug Rivaroxaban.<sup>[1][2][3][4]</sup> This document details the prevalent synthetic methodologies, experimental protocols, and quantitative data to support researchers and professionals in the field of drug development.

## Executive Summary

The synthesis of **4-(4-aminophenyl)morpholin-3-one** is predominantly achieved through the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one. This transformation is a critical step, and various methods have been developed to optimize yield, purity, and process safety, particularly for industrial-scale production. The primary approaches involve catalytic hydrogenation and chemical reduction, each with distinct advantages and procedural nuances. This guide will focus on the most commonly cited and effective methods.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-(4-aminophenyl)morpholin-3-one** is presented in the table below.

Property	Value	Reference
CAS Number	438056-69-0	<a href="#">[1]</a>
Molecular Formula	C10H12N2O2	<a href="#">[5]</a>
Molecular Weight	192.21 g/mol	<a href="#">[3]</a> <a href="#">[6]</a>
Appearance	Off-White Solid	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	170-175 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in Methanol (with heating) and DMSO.	<a href="#">[1]</a> <a href="#">[5]</a>
pKa	4.85 ± 0.10 (Predicted)	<a href="#">[1]</a>
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	<a href="#">[1]</a>

## Synthetic Pathways

The most prevalent and economically viable route to **4-(4-aminophenyl)morpholin-3-one** is a two-step process. The first step involves the synthesis of the intermediate **4-(4-nitrophenyl)morpholin-3-one**, which is then reduced in the second step to yield the final product.



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### Synthetic Workflow for 4-(4-Aminophenyl)morpholin-3-one

## Step 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

Several methods exist for the preparation of the key intermediate, 4-(4-nitrophenyl)morpholin-3-one.<sup>[2]</sup> One common approach involves the reaction of 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride, followed by intramolecular cyclization.<sup>[7]</sup> Another method describes the condensation of 3-morpholinone with 1-fluoro-4-nitrobenzene.<sup>[2]</sup> A more recent and efficient process involves the oxidation of 4-(4-nitrophenyl)morpholine using sodium chlorite.<sup>[2][8]</sup>

## Step 2: Reduction of 4-(4-Nitrophenyl)morpholin-3-one

This is the final and crucial step in the synthesis. The reduction of the nitro group to an amine is typically achieved through one of the following methods:

- Catalytic Hydrogenation: This is a widely used method on an industrial scale. It involves the use of a catalyst, typically palladium on activated carbon (Pd/C), and a source of hydrogen.<sup>[7][9][10]</sup> The reaction can be carried out in various solvents, including water, aliphatic alcohols like ethanol, or aqueous acetic acid.<sup>[7][9][10]</sup>
- Chemical Reduction: An alternative to catalytic hydrogenation is the use of chemical reducing agents. A notable example is the use of hydrazine hydrate in the presence of an iron(III) catalyst.<sup>[2][8]</sup>

The choice of reduction method often depends on factors such as scale, cost, safety considerations, and desired purity of the final product.

## Experimental Protocols

The following are detailed experimental protocols for the synthesis of **4-(4-aminophenyl)morpholin-3-one** via the reduction of 4-(4-nitrophenyl)morpholin-3-one.

### Protocol 1: Catalytic Hydrogenation in Water

This protocol is adapted from a patented process and is noted for its use of an environmentally benign solvent.<sup>[9]</sup>

**Materials:**

- 4-(4-nitrophenyl)morpholin-3-one
- 5% Palladium on activated charcoal
- Water
- Ethyl acetate

**Procedure:**

- Suspend 6.7 g of 4-(4-nitrophenyl)morpholin-3-one in 60 g of water in a Parr pressure apparatus.[9]
- Add 340 mg of a 5% palladium on activated charcoal catalyst to the suspension.[9]
- Heat the mixture with stirring to 90 °C.[9]
- Apply a hydrogen pressure of 8 bar.[9]
- Monitor the reaction progress (typically complete in 1.5 to 2 hours).[9]
- After completion, cool the mixture to room temperature and depressurize the apparatus.[9]
- Add 100 ml of ethyl acetate to the resulting suspension.[9]
- Isolate the product, which can be further purified if necessary.

## Protocol 2: Catalytic Hydrogenation in Ethanol

This method utilizes an aliphatic alcohol as the reaction solvent.[10]

**Materials:**

- 4-(4-nitrophenyl)morpholin-3-one
- 5% Palladium on activated carbon

- Ethanol
- Water

Procedure:

- Suspend 60 g (0.27 mol) of 4-(4-nitrophenyl)-3-morpholinone in 480 g of ethanol.[10]
- Add 3 g of 5% palladium on activated carbon.[10]
- Heat the mixture to 80 °C under a hydrogen pressure of 5 bar for one hour.[10]
- After the hydrogenation is complete, add 80 g of ethanol and 270 g of water to the suspension and heat to 40 °C.[10]
- Filter off the catalyst.[10]
- Concentrate the solution under reduced pressure.[10]
- Dry the remaining solid at 50 °C under reduced pressure to a constant weight.[10]

## Protocol 3: Iron(III)-Catalyzed Reduction with Hydrazine Hydrate

This protocol presents a non-hydrogenation-based reduction method.[2]

Materials:

- 4-(4-nitrophenyl)morpholin-3-one
- Ethanol
- Anhydrous ferric chloride
- Activated carbon
- 80% aqueous hydrazine hydrate solution

Procedure:

- To a solution of 11.1 g (0.05 mol) of 4-(4-nitrophenyl)morpholin-3-one in 150 mL of ethanol, add 1.215 g (7.5 mmol) of anhydrous ferric chloride and 5 g of activated carbon.[2]
- Heat the reaction mixture to reflux.[2]
- Add 15.6 g of 80% aqueous hydrazine hydrate solution (0.25 mol) dropwise over 1 hour.[2]
- After the addition is complete, continue refluxing and monitor the reaction until completion.
- Upon completion, cool the reaction mixture and filter to remove the catalyst and activated carbon.
- Concentrate the filtrate to obtain the crude product, which can be further purified by recrystallization.

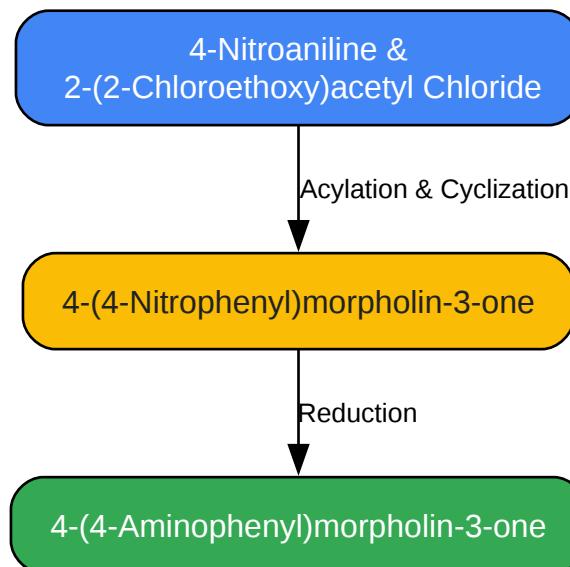
## Quantitative Data

The following table summarizes the reported yields for the synthesis of **4-(4-aminophenyl)morpholin-3-one** using different methods.

Method	Starting Material	Reducing Agent/Catalyst	Solvent	Yield	Reference
Catalytic Hydrogenation	4-(4-nitrophenyl)morpholin-3-one	H <sub>2</sub> / 5% Pd on activated charcoal	Water	94%	<a href="#">[9]</a>
Catalytic Hydrogenation	4-(4-nitrophenyl)morpholin-3-one	H <sub>2</sub> / 5% Pd on activated carbon	Ethanol	93%	<a href="#">[10]</a>
Iron(III)-Catalyzed Reduction	4-(4-nitrophenyl)morpholin-3-one	Hydrazine hydrate / Ferric chloride	Ethanol	Not explicitly stated, but described as part of a facile and economically efficient process.	<a href="#">[2]</a>
Catalytic Hydrogenation	4-(4-nitrophenyl)-3-morpholinone	H <sub>2</sub> / Palladium on carbon	Absolute ethanol	97.8%	<a href="#">[11]</a>

## Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting materials, intermediates, and the final product in the primary synthetic route.



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